4-Chloro-2-(3-fluoro-5-methoxycarbonylphenyl)benzoic acid
Description
4-Chloro-2-(3-fluoro-5-methoxycarbonylphenyl)benzoic acid is an organic compound that belongs to the class of benzoic acids
Properties
IUPAC Name |
4-chloro-2-(3-fluoro-5-methoxycarbonylphenyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFO4/c1-21-15(20)9-4-8(5-11(17)6-9)13-7-10(16)2-3-12(13)14(18)19/h2-7H,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGGDVLYUMBDVNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C2=C(C=CC(=C2)Cl)C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60691539 | |
| Record name | 5-Chloro-3'-fluoro-5'-(methoxycarbonyl)[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60691539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261982-67-5 | |
| Record name | 5-Chloro-3'-fluoro-5'-(methoxycarbonyl)[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60691539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 4-Chloro-2-(3-fluoro-5-methoxycarbonylphenyl)benzoic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this compound .
Industrial production methods may involve optimizing the reaction conditions to increase yield and purity. This can include adjusting the temperature, solvent, and concentration of reagents to achieve the desired product efficiently.
Chemical Reactions Analysis
4-Chloro-2-(3-fluoro-5-methoxycarbonylphenyl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents can participate in nucleophilic aromatic substitution reactions, where they are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: As mentioned earlier, the Suzuki–Miyaura coupling reaction is a key method for synthesizing this compound.
Common reagents used in these reactions include palladium catalysts, organoboron compounds, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Chloro-2-(3-fluoro-5-methoxycarbonylphenyl)benzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(3-fluoro-5-methoxycarbonylphenyl)benzoic acid involves its interaction with specific molecular targets. The chloro, fluoro, and methoxycarbonyl groups can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar compounds to 4-Chloro-2-(3-fluoro-5-methoxycarbonylphenyl)benzoic acid include other substituted benzoic acids, such as:
These compounds share similar structural features but differ in the number and position of substituents on the benzene ring
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